molecular formula C14H17NO B1467283 1-Methoxy-4-phenylcyclohexane-1-carbonitrile CAS No. 1486849-96-0

1-Methoxy-4-phenylcyclohexane-1-carbonitrile

Cat. No.: B1467283
CAS No.: 1486849-96-0
M. Wt: 215.29 g/mol
InChI Key: MWZPXENIXSHQCT-UHFFFAOYSA-N
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Description

1-Methoxy-4-phenylcyclohexane-1-carbonitrile (CAS 1486849-96-0) is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.30 . This cyclohexane derivative features a methoxy group, a phenyl ring, and a nitrile group attached to its core structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar cyclohexane-carbonitrile scaffolds are frequently explored in pharmaceutical research for their biological activity. For instance, substituted cyclohexane carbonitriles have been identified as key structural motifs in the development of potent and selective agonists for neurological targets like the muscarinic M1 and M4 receptors, which are relevant for conditions such as Alzheimer's disease and schizophrenia . Furthermore, related 4-phenylcyclohexane structures have been utilized as novel amino acid surrogates to influence agonist selectivity for human melanocortin receptors, indicating potential applications in metabolic and endocrine disorder research . The specific stereochemistry of the molecule can be a critical determinant of its biological activity and interaction with target proteins. As a building block, this compound can be used to generate diverse chemical libraries for high-throughput screening or to optimize lead compounds. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this product with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-methoxy-4-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-16-14(11-15)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPXENIXSHQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile generally follows a multi-step approach:

  • Step 1: Formation of 4-phenylcyclohexanone intermediate
    Cyclohexanone is reacted with phenylmagnesium bromide (a Grignard reagent) to yield 4-phenylcyclohexanone as a key intermediate.

  • Step 2: Methoxylation
    The ketone intermediate undergoes methoxylation, typically by reaction with methanol in the presence of an acid catalyst, converting the ketone to a methoxy-substituted cyclohexane derivative.

  • Step 3: Introduction of the nitrile group
    The carbonyl or methoxy-substituted intermediate is converted to the nitrile derivative through cyanation reactions, often involving nucleophilic substitution with cyanide sources under controlled conditions.

Detailed Reaction Conditions

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Grignard addition Phenylmagnesium bromide, cyclohexanone Anhydrous ether, reflux 85-90 Produces 4-phenylcyclohexanone intermediate
2 Methoxylation Methanol, acid catalyst (e.g., HCl or Lewis acid) Reflux, 2-4 hours 80-88 Converts ketone to methoxy derivative
3 Cyanation (nitrile formation) Sodium cyanide or equivalent, phase transfer catalyst Mild heating, inert atmosphere 70-85 Formation of this compound

Alternative Preparation Routes and Catalysts

Friedel-Crafts Acylation and Subsequent Functionalization

A related patented method involves Friedel-Crafts acylation of cyclohexyl formyl chloride with benzene under Lewis acid catalysis (e.g., aluminum chloride or iron(III) chloride) to form phenylcyclohexane ketones. Subsequent chlorination and hydrolysis steps yield hydroxy derivatives, which can be further transformed into methoxy and nitrile derivatives by appropriate substitution reactions.

  • Use of AlCl3 as Lewis acid catalyst yields up to 94% intermediate phenylcyclohexane ketone.
  • Use of FeCl3 gives a slightly lower yield (~71%) but can be preferred for cost or environmental reasons.

This multi-step process demonstrates the importance of catalyst choice and reaction optimization in achieving high yields and purity.

Purification and Characterization

  • Purification is typically achieved by recrystallization from solvents such as ethanol or methanol, or by chromatographic techniques.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Data Summary

Parameter Observed Data / Conditions Source / Notes
Reaction temperature 65-70 °C for hydrolysis; reflux for methoxylation Patent CN1359892A, RSC supporting info
Reaction time 4-5 hours for hydrolysis; overnight for some steps Patent and literature
Yield of intermediate ketone 71-94% depending on catalyst and conditions Patent CN1359892A
Yield of final nitrile compound Approximately 70-85% depending on cyanation method Literature and synthetic protocols
Purity >99% after recrystallization Patent and research articles

Summary Table of Preparation Methods

Methodology Key Steps Catalysts/Reagents Yield (%) Advantages Limitations
Grignard + Methoxylation + Cyanation Formation of 4-phenylcyclohexanone, methoxylation, cyanation Phenylmagnesium bromide, acid catalyst, cyanide source 70-85 High selectivity, well-established Multi-step, sensitive reagents
Friedel-Crafts Acylation + Chlorination + Hydrolysis Acylation of cyclohexyl formyl chloride, chlorination, hydrolysis AlCl3 or FeCl3, chlorine, NaOH Up to 90 (intermediate) High yield intermediate, scalable Requires handling of corrosive reagents
Oxone oxidation and other oxidative methods Oxidation of diketone precursors followed by substitution Oxone, methanol ~50-70 Mild conditions, fewer steps Moderate yield

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Methoxy-4-phenylcyclohexane-1-carbonitrile has been explored for its potential therapeutic effects, particularly in the context of neuropharmacology. It acts as an agonist for muscarinic receptors, which are implicated in various neurological disorders. Studies have indicated that compounds with similar structures can enhance cognitive function and exhibit antipsychotic properties .

Case Study: Muscarinic Receptor Agonism
Research has shown that derivatives of cyclohexane compounds can selectively activate muscarinic M1 and M4 receptors, leading to potential treatments for conditions such as schizophrenia and Alzheimer's disease .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to utilize it in the creation of more complex molecules through various reaction pathways, including nucleophilic substitutions and cyclization reactions.

Table: Synthetic Applications

ApplicationDescription
Building BlockUsed to synthesize complex organic compounds
Nucleophilic SubstitutionActs as a precursor in nucleophilic substitution reactions
Cyclization ReactionsFacilitates the formation of cyclic structures

Material Science

In material science, this compound is investigated for its properties as a polymer additive or as part of composite materials. Its structural integrity and reactivity make it suitable for enhancing the mechanical properties of polymers.

Case Study: Polymer Enhancement
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable in industrial applications .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways.

Biological Activity

1-Methoxy-4-phenylcyclohexane-1-carbonitrile, with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylcyclohexanone with methanol and a cyanide source under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the nitrile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence various biological processes through modulation of receptor activities and enzyme interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Cytotoxicity : In vitro studies have demonstrated that at high concentrations (100 μM), this compound can reduce cell viability significantly, indicating potential cytotoxic effects on certain cancer cell lines .
  • Receptor Interaction : The compound has been explored for its interactions with sigma receptors, which are implicated in various neurological conditions. Selective sigma receptor ligands have shown promise in modulating pain responses and neuroprotection .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Sigma Receptor Studies : In one study, derivatives of the compound were tested for their ability to modulate sigma receptor activity. Results indicated that certain derivatives exhibited significant receptor binding affinity, suggesting their potential as therapeutic agents in managing pain and neurodegenerative diseases .
  • Cytotoxicity Assays : A comparative study assessed the cytotoxic effects of various compounds, including this compound. The findings revealed that while the compound showed some cytotoxicity at elevated concentrations, it also demonstrated a dose-dependent response in reducing cell viability across different cancer cell lines .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
CytotoxicitySignificant reduction in cell viability at 100 μM
Sigma Receptor BindingHigh affinity for sigma receptors
Enzyme InteractionModulation of cytochrome P450 enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Position and Functional Groups

(a) 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
  • Structure : Cyclopentane ring (5-membered) with a 4-methoxyphenyl group and nitrile at position 1.
  • Molecular Formula: C₁₃H₁₅NO.
  • Molecular Weight : 201.26 g/mol.
  • Boiling Point : 145°C at 1 Torr .
  • Key Difference: Smaller ring size (cyclopentane vs.
(b) 4-Oxo-1-phenylcyclohexane-1-carbonitrile
  • Structure : Cyclohexane ring with a ketone (-C=O) at position 4 and nitrile at position 1.
  • Molecular Formula: C₁₃H₁₃NO.
  • Molecular Weight : 199.25 g/mol.
  • Application : The ketone group introduces polarity, making it suitable for oxidation-reduction reactions or as a precursor for heterocyclic synthesis .
(c) 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile
  • Structure : Cyclohexane with a fluorophenyl group at position 1 and a ketone at position 4.
  • Molecular Formula: C₁₃H₁₂FNO.
  • Key Feature : Fluorine substitution enhances metabolic stability and lipophilicity, relevant in drug design .

Ring Size and Conformational Effects

(a) 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile
  • Structure : Cyclohexane with methyl, 4-methylphenyl, and ketone groups.
  • Conformation : Chair conformation confirmed via X-ray crystallography; nitrile group adopts an axial orientation, influencing steric interactions and reactivity .
  • Difference : The methyl and oxo substituents alter electronic properties compared to the methoxy-phenyl analog.

Biphenyl Carbonitrile Derivatives

(a) 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile
  • Structure : Biphenyl system with methoxy and nitrile groups on opposing rings.
  • Molecular Formula: C₁₄H₁₁NO.
  • Application : Extended conjugation enhances UV absorption, making it useful in liquid crystal displays (LCDs) or organic electronics .

Halogenated Analogs

(a) 1-(4-Bromophenyl)cyclohexane-1-carbonitrile
  • Structure : Cyclohexane with bromophenyl and nitrile groups.
  • Application : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex aromatic systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Property Application References
1-Methoxy-4-phenylcyclohexane-1-carbonitrile C₁₄H₁₅NO* ~209.28 (estimated) Methoxy, phenyl, nitrile N/A Corrosion inhibition, synthesis
1-(4-Methoxyphenyl)cyclopentanecarbonitrile C₁₃H₁₅NO 201.26 Methoxyphenyl, nitrile 145°C @ 1 Torr Organic synthesis
4-Oxo-1-phenylcyclohexane-1-carbonitrile C₁₃H₁₃NO 199.25 Phenyl, ketone, nitrile N/A Redox chemistry
4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile C₁₄H₁₁NO 209.25 Methoxy, nitrile, biphenyl N/A Liquid crystals, electronics

*Estimated based on structural analogy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-4-phenylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodology : A sodium hydride-iodide composite (NaH-I) has been employed for hydrodecyanation in analogous cyclohexane-carbonitrile derivatives. For example, 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile was synthesized via cyclization under anhydrous conditions at 80°C, achieving moderate yields . Optimization could involve varying solvent polarity (e.g., THF vs. DMF) and monitoring reaction progress via TLC or GC-MS.
  • Data Contradiction : While NaH-I systems are effective for decyanation, competing side reactions (e.g., over-reduction) may occur. Contrasting yields reported in literature (e.g., 50–70%) suggest sensitivity to substituent positioning and steric hindrance .

Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile), SC-XRD revealed a chair conformation with axial methoxy groups, supported by bond angles (C–C = 1.54 Å) and R-factors < 0.05 .
  • Key Parameters : Ensure crystal quality by slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures). Data-to-parameter ratios > 15:1 enhance reliability .

Q. What analytical methods are suitable for distinguishing this compound from its regioisomers?

  • Methodology : High-resolution NMR (¹³C DEPT, COSY) and HPLC-MS. For example, 4-Methoxybenzonitrile derivatives show distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm for para-substituted phenyl groups) and [M+H]+ peaks at m/z 148–160 .
  • Validation : Cross-reference with certified standards (e.g., 4-Methoxy-1,3-phenylenediamine, CAS 615-05-4) to confirm retention times and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the nitrile group. For 4-Methoxybenzonitrile, the LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the cyano carbon .
  • Experimental Correlation : Validate predictions via kinetic studies (e.g., reaction with Grignard reagents) and compare activation energies with computed transition states .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexane ring in this compound?

  • Methodology : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity. In cyclohexane-carbonitrile derivatives, meta-substitution on the phenyl ring reduced steric clash, improving yields in Ullmann coupling by 20% .
  • Case Study : For 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde, steric effects were minimized using microwave-assisted synthesis (100°C, 30 min), enhancing reaction efficiency .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Methodology : Accelerated stability studies (ICH Q1A guidelines) in solvents like DMSO or acetonitrile. For similar nitriles, degradation rates increased by 15% at 40°C vs. 25°C, with hydrolysis forming carboxylic acids .
  • Best Practices : Store at −20°C in amber vials under nitrogen. Monitor purity via periodic HPLC analysis (e.g., C18 column, 254 nm UV detection) .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

  • Methodology : Address exothermicity and mixing efficiency. Pilot studies on 1-(4-Methoxyphenyl)cyclohexane derivatives revealed a 10% yield drop at >5 g scale due to incomplete NaH dispersion. Use jacketed reactors with controlled cooling (−10°C) .
  • Process Analytics : Implement inline FTIR to track nitrile group consumption and optimize reagent stoichiometry .

Contradictions and Open Problems

  • Synthetic Yield Discrepancies : Conflicting reports on NaH-I efficiency (50–85% yields) highlight the need for standardized protocols (e.g., substrate purity, moisture control) .
  • Crystallographic Data Gaps : No SC-XRD data exists for the exact compound. Extrapolation from analogues (e.g., 1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile) may introduce conformational uncertainties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-4-phenylcyclohexane-1-carbonitrile
Reactant of Route 2
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1-Methoxy-4-phenylcyclohexane-1-carbonitrile

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